The synthesis of 2-(3-Bromo-4-fluorophenoxy)pyrazine can be achieved through several steps involving nucleophilic aromatic substitution reactions. A common method involves the following sequence:
The molecular structure of 2-(3-Bromo-4-fluorophenoxy)pyrazine consists of a pyrazine ring substituted with a phenoxy group that carries both bromine and fluorine substituents.
2-(3-Bromo-4-fluorophenoxy)pyrazine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(3-Bromo-4-fluorophenoxy)pyrazine often involves interaction with biological targets such as enzymes or receptors.
Understanding the physical and chemical properties of 2-(3-Bromo-4-fluorophenoxy)pyrazine is crucial for its application in research and industry.
2-(3-Bromo-4-fluorophenoxy)pyrazine has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new derivatives that could enhance efficacy or reduce side effects in therapeutic applications.
Pyrazine heterocycles represent a privileged scaffold in drug discovery due to their versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. The introduction of halogen-substituted phenoxy groups, exemplified by 2-(3-Bromo-4-fluorophenoxy)pyrazine (CAS# 1548463-40-6), enhances molecular interactions with biological targets through strategic halogen bonding and lipophilicity modulation. This compound (C₁₀H₆BrFN₂O, MW 269.07) features a pyrazine core linked to a 3-bromo-4-fluorophenyl group via an ether bond, creating a planar, electron-deficient system optimized for target engagement [2]. Its structural duality enables simultaneous engagement with hydrophobic pockets and polar regions of enzymes and receptors, positioning it as a valuable chemical tool for probing disease mechanisms.
Halogen atoms in phenoxy substituents confer distinct advantages in drug design:
Table 1: Electronic and Lipophilic Properties of Key Halogenated Phenoxy-Pyrazines
Compound | σₘ (Hammett Constant) | Log P | Halogen Bond Strength (kJ/mol) |
---|---|---|---|
2-(3-Bromo-4-fluorophenoxy)pyrazine | 0.37 (Br) / 0.34 (F) | 2.85 | 15–25 |
4-Fluorophenoxy-pyrazine | 0.34 | 1.62 | 5–10 |
3-Bromophenoxy-pyrazine | 0.37 | 2.41 | 12–20 |
The pyrazine ring in 2-(3-Bromo-4-fluorophenoxy)pyrazine enables diverse target engagement mechanisms:
This scaffold demonstrates polypharmacology across high-priority disease targets:
Table 2: Biological Activities of Halogenated Pyrazine Hybrids
Target | Compound | Activity | Mechanistic Insight |
---|---|---|---|
XDR S. Typhi | 5d (analog) | MIC = 6.25 mg/mL | DNA gyrase binding; membrane disruption |
c-Met kinase | Triazolopyrazine-Br | IC₅₀ = 0.6 nM | Halogen bonding with Tyr1230; hinge H-bonds |
Alkaline phosphatase | 5d | IC₅₀ = 1.469 µM | Zn²⁺ chelation; hydrophobic pocket occupancy |
Mitochondrial uncoupling | BAM15 | EC₅₀ = 0.62 µM | Protonophoric activity in intermembrane space |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1